Tonazocine mesylate
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Overview
Description
Tonazocine mesylate is an opioid analgesic belonging to the benzomorphan family. It was developed for the treatment of postoperative pain but was never marketed. This compound acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with antagonist properties at the former and agonist properties at the latter . It is known for its potent narcotic antagonist activity, which is significantly higher than that of pentazocine .
Preparation Methods
The synthesis of tonazocine mesylate involves several key steps:
Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Cyclization using hydrofluoric acid: This step yields ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.
Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran: This produces the corresponding acyl derivative.
Reductive ring opening with formic acid in refluxing mesitylene: This step forms 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid: This final step yields this compound.
Chemical Reactions Analysis
Tonazocine mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction:
Cyclization and Ring-Opening: The synthesis involves cyclization and reductive ring-opening steps, highlighting its reactivity in forming complex structures.
Scientific Research Applications
Mechanism of Action
Tonazocine mesylate exerts its effects through partial agonism at delta-opioid receptors and antagonism at mu-opioid receptors. It also exhibits weak agonist activity at kappa-opioid receptors. This unique receptor profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues .
Comparison with Similar Compounds
Tonazocine mesylate can be compared to other benzomorphan opioids such as pentazocine and naloxone:
Pentazocine: This compound has a higher narcotic antagonist activity compared to pentazocine, making it more potent in certain applications.
This compound’s unique combination of receptor activities and its potential for fewer side effects make it a compound of interest in both clinical and research settings.
Properties
CAS No. |
73789-00-1 |
---|---|
Molecular Formula |
C24H39NO5S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1 |
InChI Key |
CQSTVPYARYSBNS-HZLAGBECSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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